2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline
Overview
Description
2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline is a chemical compound with the molecular formula C₁₉H₂₅NO.
Preparation Methods
The synthesis of 2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline involves several steps. One common method starts with the reaction of mesitylene (1,3,5-trimethylbenzene) with mixed acids to form 2,4,6-trimethylaniline. This intermediate is then reacted with 2-phenoxybutyl chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In proteomics research, it is used to study protein interactions and functions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trimethyl-N-(2-phenoxybutyl)aniline can be compared with other similar compounds such as:
2,4,6-Trimethylaniline: Lacks the phenoxybutyl group, making it less versatile in certain applications.
N-Phenyl-2,4,6-trimethylaniline: Similar structure but with different substituents, leading to different reactivity and applications.
2,4,6-Trimethyl-N-(2-phenoxyethyl)aniline: Similar but with a shorter alkyl chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and applications in various fields .
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-phenoxybutyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-5-17(21-18-9-7-6-8-10-18)13-20-19-15(3)11-14(2)12-16(19)4/h6-12,17,20H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFHJGOJAJGHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=C(C=C(C=C1C)C)C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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